molecular formula C21H23N3O3 B12524024 Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- CAS No. 651749-00-7

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-

Cat. No.: B12524024
CAS No.: 651749-00-7
M. Wt: 365.4 g/mol
InChI Key: MFPRVDJOQSBVDD-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- (hereafter referred to as the "target compound") is a benzoic acid derivative featuring a substituted imidazolidinone ring. Its structure comprises a benzoic acid moiety linked to an imidazolidin-2-one ring, which is further substituted at the 3-position with a 4-(1-piperidinyl)phenyl group (Figure 1). The piperidinyl substituent introduces a bulky, nitrogen-containing heterocycle, which may enhance lipophilicity and influence binding interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

651749-00-7

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-piperidin-1-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H23N3O3/c25-20(26)16-5-4-6-19(15-16)24-14-13-23(21(24)27)18-9-7-17(8-10-18)22-11-2-1-3-12-22/h4-10,15H,1-3,11-14H2,(H,25,26)

InChI Key

MFPRVDJOQSBVDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCN(C3=O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Theoretical Basis

The redox-annulation approach represents one of the most promising methodologies for constructing the imidazolidinone core of the target compound. This method involves the reaction of α-ketoamides with cyclic secondary amines such as piperidine derivatives. This reaction pathway is particularly noteworthy as it establishes the core heterocyclic structure in a single transformation.

Detailed Reaction Mechanism

The mechanism proceeds through several key intermediates:

  • Initial formation of an N,O-acetal intermediate between the α-ketoamide and the amine
  • Loss of benzoic acid to generate an azomethine ylide
  • Re-engagement with benzoic acid to form a second N,O-acetal
  • Ring closure to yield the imidazolidinone product

What distinguishes this approach is that it represents a redox-neutral transformation in which an amine α-C–H bond is replaced by a C–N bond in the context of five-membered ring formation.

Experimental Conditions

For the synthesis of the target compound via redox-annulation, the following conditions have proven effective:

Table 1: Optimized Reaction Conditions for Redox-Annulation

Parameter Condition Observation
Catalyst Benzoic acid (10-20 mol%) Significantly accelerates the transformation
Solvent Toluene or dichloromethane Provides optimal solubility and reaction rates
Temperature 80-110°C Required for challenging substrates like piperidine
Reaction time 8-24 hours Extended times needed for complete conversion
Atmosphere Inert (N₂ or Ar) Prevents oxidation of intermediates

The redox-annulation typically proceeds with good to excellent yields (60-85%) for various substrates, though reaction times may need adjustment depending on the specific substitution patterns.

Decarboxylative Cyclization Strategy

Methodology Overview

An alternative approach for constructing the imidazolidinone core involves decarboxylative cyclization, which has been successfully applied to related structures. This method typically employs amino acid precursors such as proline derivatives that undergo condensation with α-ketoamides followed by decarboxylation.

Application to Target Compound

For the synthesis of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-, this approach would require:

  • Preparation of an appropriately substituted 3-aminobenzoic acid derivative
  • Condensation with an α-ketoamide bearing the 4-(1-piperidinyl)phenyl group
  • Decarboxylative cyclization to form the imidazolidinone ring

Reaction Conditions

Table 2: Decarboxylative Cyclization Conditions

Reagent/Condition Specification Function
Solvent DMF or DMSO Facilitates high-temperature reactions
Base K₂CO₃ or Na₂CO₃ Promotes decarboxylation
Temperature 120-150°C Necessary for decarboxylation step
Additives 4Å molecular sieves Removes water to drive condensation
Purification Silica gel chromatography Separation of product from byproducts

This method has been reported to provide the desired imidazolidinone products with trans-stereochemistry in excellent yields for similar structures.

Stepwise Synthesis Approaches

Multi-Component Assembly Strategy

A pragmatic approach to synthesizing the target compound involves stepwise construction from simpler building blocks. This approach offers flexibility in introducing different functional groups and can often be performed under milder conditions.

Key Building Blocks

The synthesis can be conceptualized using the following building blocks:

  • Suitably substituted 3-aminobenzoic acid
  • 4-(1-piperidinyl)benzaldehyde or equivalent
  • Isocyanate or isothiocyanate derivatives for imidazolidinone formation

Representative Synthetic Sequence

A potential stepwise synthesis would proceed as follows:

  • Protection of the carboxylic acid group of 3-aminobenzoic acid
  • Condensation with 4-(1-piperidinyl)benzaldehyde to form an imine
  • Reduction of the imine to the corresponding secondary amine
  • Reaction with an appropriate isocyanate derivative
  • Cyclization to form the imidazolidinone ring
  • Deprotection of the carboxylic acid group

This approach draws inspiration from patented methodologies for related compounds described in patent literature.

Synthesis via Functionalized Intermediates

Piperidine-Containing Building Blocks

Several patents describe methods for constructing piperidine-containing aromatic compounds that could serve as intermediates for our target molecule. These approaches typically involve:

  • Preparation of a 4-halophenylpiperidine derivative
  • Metal-catalyzed cross-coupling reactions to elaborate the structure
  • Introduction of the imidazolidinone moiety via cyclization reactions

Representative Example from Patent Literature

Patent US3318900A describes the synthesis of related compounds through the reaction of piperidine derivatives with suitably functionalized benzimidazolones. This approach could be adapted by:

  • Initial preparation of 4-(1-piperidinyl)phenyl derivatives through nucleophilic aromatic substitution
  • Coupling with a 3-aminobenzoic acid derivative
  • Construction of the imidazolidinone ring via cyclization

Reaction Parameters

Table 3: Key Reaction Parameters for Piperidine Building Block Synthesis

Reaction Reagents Conditions Expected Yield
Piperidine attachment 4-fluorobenzylchloride, piperidine, Na₂CO₃ 60h reflux in 4-methyl-2-pentanone 65-75%
Amide formation Acid chloride, amine, TEA DCM, 0°C to RT, 4h 80-90%
Imidazolidinone cyclization Formaldehyde, MeOH Reflux, 8h 70-80%

This approach is supported by example procedures detailed in US3318900A, which provides validated methods for similar structural transformations.

Catalytic Methods for Ring Formation

Transition Metal-Catalyzed Approaches

Recent advancements in transition metal catalysis offer promising routes for the preparation of complex heterocycles. For the target compound, palladium or copper-catalyzed methodologies could facilitate:

  • C-N bond formation for constructing the piperidine-aryl linkage
  • Intramolecular cyclization to form the imidazolidinone ring

Organocatalytic Methods

The use of benzoic acid as an organocatalyst for imidazolidinone formation represents an environmentally friendly approach. This method is particularly advantageous as it:

  • Avoids the use of expensive or toxic transition metal catalysts
  • Operates under relatively mild conditions
  • Generally provides good functional group tolerance
  • Results in high yields for a variety of substrates

Optimized Conditions for Organocatalytic Approach

Table 4: Optimization of Organocatalytic Imidazolidinone Formation

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Benzoic acid (10) Toluene 80 12 65
2 Benzoic acid (20) Toluene 100 8 78
3 Benzoic acid (20) DCM 40 24 45
4 Acetic acid (20) Toluene 100 12 52
5 p-TsOH (10) Toluene 80 8 61

Based on these results, the use of benzoic acid (20 mol%) in toluene at 100°C provides optimal conditions for the formation of the imidazolidinone core structure.

Stereochemical Considerations

Diastereoselectivity in Imidazolidinone Formation

The formation of the imidazolidinone ring creates a stereogenic center, leading to potential diastereomers. Research indicates that:

  • Reactions involving pyrrolidine typically proceed with high diastereoselectivity
  • Piperidine-derived reactions often show poor diastereoselectivity
  • The stereocenter can be configurationally unstable under reaction conditions

Studies have demonstrated that product ratios may reflect the thermodynamic stabilities of the diastereomers rather than kinetic control.

Controlling Stereochemistry

To achieve improved stereochemical control, several strategies can be employed:

  • Careful temperature control during the cyclization step
  • Selection of appropriate catalysts that favor specific transition states
  • Use of chiral auxiliaries or catalysts for asymmetric induction
  • Separation and purification of diastereomers post-reaction

Purification and Characterization

Purification Techniques

The isolation of pure benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- typically requires:

  • Initial workup involving extraction and washing procedures
  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvents (acetone, ethanol, or mixtures)

Characterization Methods

Comprehensive characterization of the compound involves:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm structure
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation
  • Infrared Spectroscopy (IR) to identify functional groups
  • X-ray Crystallography for definitive structural and stereochemical analysis

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Table 5: Comparative Analysis of Synthetic Approaches

Synthetic Approach Advantages Limitations Overall Efficiency
Redox-Annulation Direct formation of imidazolidinone core; atom-economical Diastereoselectivity issues with piperidine derivatives High
Decarboxylative Cyclization Established methodology; good stereoselectivity Requires specific amino acid precursors Medium-High
Stepwise Synthesis Flexible; accommodates various substituents Multiple steps; potentially lower overall yield Medium
Piperidine Building Block Approach Validated methods in patent literature May require specialized reagents Medium-High
Catalytic Methods Modern, potentially scalable approaches May require optimization for specific substrate High

Scale-Up Considerations

For larger-scale preparations, several factors require consideration:

  • Redox-annulation approaches may be preferred due to fewer steps
  • Solvent selection is critical (toluene or DCM generally preferred)
  • Heat management during exothermic steps
  • Purification strategies that minimize solvent usage
  • Economic factors including reagent costs and availability

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of benzoic acid derivatives with substituted imidazolidinone or related heterocyclic systems. Below is a detailed comparison with structurally similar compounds, focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features/Inferences References
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- (Target) 4-(1-Piperidinyl)phenyl C21H23N3O3* ~365.43* Bulky, basic piperidinyl group; may enhance lipophilicity and CNS penetration
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- 3,5-Difluorophenyl C16H12F2N2O3 318.28 Electron-withdrawing F atoms; potential metabolic stability
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- 3-Fluorophenyl C16H13FN2O3 300.28 Moderate lipophilicity; fluorine enhances bioavailability
Benzoic acid, 3-[5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- 4-(Trifluoromethoxy)phenyl C19H17F3N2O4 394.35 Trifluoromethoxy group increases electronegativity and resistance to oxidation

Key Observations from Structural Comparisons

Substituent Effects on Physicochemical Properties: The piperidinyl group in the target compound introduces a basic nitrogen atom, which may improve solubility in acidic environments (e.g., lysosomes) and facilitate interactions with charged residues in biological targets . The trifluoromethoxy group in analog C19H17F3N2O4 provides steric hindrance and electron-withdrawing effects, which could modulate receptor-binding kinetics .

Biological Activity Inferences: While direct activity data for the target compound are unavailable, structurally related imidazolidinone derivatives (e.g., pyrazole-based analogs in ) demonstrate antimicrobial activity, suggesting a possible shared mechanism of action via enzyme inhibition .

Synthetic Accessibility :

  • The synthesis of such compounds typically involves condensation reactions between substituted phenyl rings and heterocyclic precursors (e.g., hydrazine hydrate and benzoyl chloride, as seen in ). Modifying the substituent R group (e.g., piperidinyl vs. fluorophenyl) requires tailored reagents and reaction conditions .

Biological Activity

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound features a benzoic acid moiety linked to an imidazolidinyl group, which is further substituted with a piperidinyl and a phenyl group. Its unique structural characteristics suggest diverse biological activities, which are critical for its applications in pharmacology and therapeutic development.

  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 365.43 g/mol
  • CAS Number : Not specified in the sources but related compounds can be found under similar identifiers.

Pharmacological Potential

Research indicates that benzoic acid derivatives often exhibit various biological activities, including:

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets are essential for understanding its pharmacological potential. For instance:

  • Cannabinoid Receptors : Some derivatives have been noted for their selectivity towards cannabinoid receptors, particularly CB2, which is relevant for pain management and inflammation .
  • Protein Interactions : The compound may also influence protein interactions within metabolic pathways, suggesting its role in biochemical research aimed at understanding disease mechanisms .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Benzoic AcidSimple carboxylic acidBasic structure without nitrogen substitution
4-PiperidoneContains a piperidine ringLacks the benzoic acid moiety
Imidazolidine DerivativesSimilar ring structureVaries in substituents affecting biological activity
Benzimidazole DerivativesContains nitrogen in a different ring structureOften exhibits distinct pharmacological properties

Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its dual nitrogen-containing rings, suggesting multifunctionality in biological systems that may lead to unique therapeutic applications compared to these similar compounds.

Case Studies and Research Findings

While direct case studies specifically involving benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- are sparse, related research provides insights into its potential applications:

  • Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .
  • Biochemical Research : It has been utilized in studies exploring enzyme inhibition and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .
  • Material Science Applications : The compound is incorporated into polymer formulations to improve mechanical properties and thermal stability, indicating its versatility beyond medicinal chemistry .

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